Product packaging for D-GLUCOSAMINE-3-SULFATE(Cat. No.:CAS No. 103192-52-5)

D-GLUCOSAMINE-3-SULFATE

Cat. No.: B1140957
CAS No.: 103192-52-5
M. Wt: 259.23
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Description

D-GLUCOSAMINE-3-SULFATE is a useful research compound. Its molecular formula is C6H13NO8S and its molecular weight is 259.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103192-52-5

Molecular Formula

C6H13NO8S

Molecular Weight

259.23

Origin of Product

United States

Contextualization Within Glycosaminoglycan Gag Biochemistry

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. wikipedia.orgsigmaaldrich.com These chains, with the exception of hyaluronic acid, are typically attached to a core protein, forming proteoglycans. sigmaaldrich.combyjus.com The fundamental disaccharide unit consists of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like glucuronic acid or iduronic acid). sigmaaldrich.com

D-Glucosamine is a fundamental amino sugar building block within GAGs such as heparan sulfate (B86663) (HS) and heparin. byjus.comgoogle.com The biosynthesis of GAGs is a dynamic and non-template-driven process occurring in the Golgi apparatus, involving a series of enzymatic modifications. wikipedia.orgmdpi.com These modifications include N-deacetylation/N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and O-sulfation at various positions, including the C2 position of the uronic acid and the C3 and C6 positions of the glucosamine (B1671600) unit. mdpi.comnih.gov

D-Glucosamine-3-Sulfate is the resulting structure when a sulfate group is enzymatically added to the 3-hydroxyl (3-O) position of a glucosamine residue within a GAG chain. sigmaaldrich.compnas.org This specific modification, catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (HS3STs), is one of the final steps in heparan sulfate biosynthesis. nih.govresearchgate.net While sulfation at other positions is common, 3-O-sulfation is a relatively rare event, making the resulting GAG structures highly specialized. nih.govresearchgate.netphysiology.org This rarity belies its critical importance, as the presence of a single 3-O-sulfate group can create specific binding sites for a host of proteins, thereby dramatically altering the biological function of the entire GAG chain. nih.govnih.gov

Significance of 3 O Sulfation Patterns in Gag Structural Heterogeneity and Functional Diversity

The structural complexity of GAGs, particularly heparan sulfate (B86663), is immense due to the variable patterns of sulfation along the polysaccharide chain. The 3-O-sulfation of glucosamine (B1671600) residues is a prime example of how a rare modification generates crucial functional diversity. nih.govphysiology.org This single modification can create high-affinity binding sites for proteins that would otherwise not interact, or interact only weakly, with the GAG chain. nih.gov The specific biological outcome is further dictated by the isoform of the HS3ST enzyme responsible for the modification, as different isoforms act on distinct substrate sequences, generating unique protein-binding motifs. pnas.orgphysiology.org

One of the most well-documented functions of 3-O-sulfation is in blood coagulation. A specific pentasaccharide sequence within heparin containing a central 3-O-sulfated glucosamine residue is essential for high-affinity binding to the serine protease inhibitor, antithrombin. nih.govnih.gov This interaction induces a conformational change in antithrombin, accelerating its inhibition of coagulation factors by approximately 1,000-fold. physiology.orgnih.gov

Beyond hemostasis, 3-O-sulfation is a key determinant in pathogen infectivity. Notably, it is required for the entry of Herpes Simplex Virus-1 (HSV-1). nih.govnih.gov While the virus initially attaches to cell surface heparan sulfate via glycoproteins gB and gC, the subsequent fusion of the viral envelope with the host cell membrane requires the viral glycoprotein (B1211001) D (gD) to bind to a specific receptor. nih.govmerckmillipore.com Heparan sulfate chains containing a 3-O-sulfated glucosamine act as a specific entry receptor for gD, making this modification a critical factor for infection. nih.govmdpi.com

The functional roles of D-Glucosamine-3-Sulfate continue to expand as research progresses. The table below summarizes some of the key protein interactions mediated by this specific sulfation pattern and their biological implications.

Binding Protein Biological Process Significance
AntithrombinBlood CoagulationThe 3-O-sulfated glucosamine is a critical component of the heparin pentasaccharide sequence that activates antithrombin, leading to potent anticoagulant activity. nih.govphysiology.orgnih.gov
Herpes Simplex Virus-1 (HSV-1) Glycoprotein D (gD)Viral EntryActs as a specific cell entry receptor for HSV-1, facilitating the fusion of the viral and cellular membranes. nih.govnih.govmerckmillipore.commdpi.com
Tau proteinNeurobiology / InflammationSynthetically produced 3-O-sulfated oligosaccharides have shown binding to the tau protein, which is implicated in the pathology of Alzheimer's disease. nih.govacs.orgnih.gov
High Mobility Group Box 1 (HMGB1)Inflammation3-O-sulfated oligosaccharides have been found to bind to HMGB1, a protein involved in pro-inflammatory responses. nih.govacs.orgnih.gov
Platelet Factor 4 (PF4)Heparin-Induced Thrombocytopenia (HIT)The pattern of 3-O-sulfation can influence binding to PF4, a factor involved in the adverse effect of heparin known as HIT. Engineered HS with specific 3-O-sulfation shows weak PF4 binding. nih.govnih.govfu-berlin.de

Emerging Research Paradigms and Methodological Advances in D Glucosamine 3 Sulfate Studies

Precursors and Metabolic Pathways: The Building Blocks of a Crucial Modification

The journey to forming this compound begins with fundamental building blocks and intricate metabolic pathways. These initial steps are essential for providing the necessary components for the subsequent enzymatic reactions.

D-Glucosamine as a Core Hexosamine Unit in GAG Synthesis

D-glucosamine is a fundamental amino sugar that serves as a cornerstone for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. sigmaaldrich.com GAGs like heparan sulfate are constructed from repeating disaccharide units, and D-glucosamine is a key component of these units. sigmaaldrich.com The synthesis of GAGs is a non-template-driven process, allowing for immense structural diversity. wikipedia.orgsigmaaldrich.com C-glycoside derivatives have been shown to stimulate the synthesis of GAGs containing D-glucosamine and/or N-acetyl-D-glucosamine residues. google.com

3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) as the Universal Sulfate Donor

The addition of a sulfate group to a molecule requires an activated sulfate donor. In all known biological sulfation reactions, this role is fulfilled by 3'-phosphoadenosine-5'-phosphosulfate (PAPS). annualreviews.orgoup.com PAPS is synthesized in the cytosol and transported into the Golgi apparatus, where sulfotransferases catalyze the transfer of its sulfonyl group to various biomolecules, including the glucosamine (B1671600) residues within heparan sulfate chains. annualreviews.orgoup.comnih.gov This makes PAPS an indispensable co-substrate for the enzymes responsible for creating this compound. researchgate.netplos.org

Integration within the Hexosamine Biosynthetic Pathway and Glycosyl Donor Formation

The production of D-glucosamine and its derivatives is intricately linked to the hexosamine biosynthetic pathway (HBP). frontiersin.orgnih.gov This pathway utilizes glucose and other basic cellular nutrients to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key precursor for GAG synthesis. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The HBP is a critical metabolic route that channels a small percentage of glucose to generate these essential amino sugars. researchgate.net The first and rate-limiting step of this pathway is the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. frontiersin.orgresearchgate.net UDP-GlcNAc then serves as the glycosyl donor for the growing GAG chain. frontiersin.orgnih.gov

Heparan Sulfate D-Glucosaminyl 3-O-Sulfotransferases (HS3STs): The Master Craftsmen of 3-O-Sulfation

The specific placement of the 3-O-sulfate group on the glucosamine residue is carried out by a dedicated family of enzymes known as heparan sulfate D-glucosaminyl 3-O-sulfotransferases (HS3STs). These enzymes exhibit remarkable specificity, ensuring that this modification occurs at the correct position within the heparan sulfate chain.

Overview of HS3ST Isoforms and Gene Families (e.g., HS3ST1, HS3ST2, HS3ST3A, HS3ST3B, HS3ST5)

In humans, there are seven known isoforms of HS3ST, making it the largest family of heparan sulfate modifying enzymes. nih.govrsc.org These isoforms, including HS3ST1, HS3ST2, HS3ST3A, HS3ST3B, and HS3ST5, are type II integral membrane proteins that reside in the Golgi apparatus. genecards.orgwikipedia.orgnih.govscbt.com Each isoform is encoded by a distinct gene and exhibits unique expression patterns across different tissues. nih.govfrontiersin.org The existence of multiple isoforms suggests that they play distinct roles in regulating the biological functions of heparan sulfate. nih.govfrontiersin.org For instance, HS3ST1 is a key enzyme in the synthesis of anticoagulant heparan sulfate. genecards.orgmedchemexpress.comuniprot.orgwikipedia.org HS3ST3A and HS3ST3B share a high degree of sequence identity in their sulfotransferase domains. nih.govnih.gov

Table 1: Overview of Human HS3ST Isoforms

IsoformGene NameKey Functions/Characteristics
HS3ST1 HS3ST1Key enzyme for anticoagulant heparan sulfate biosynthesis. genecards.orgmedchemexpress.comuniprot.orgwikipedia.org
HS3ST2 HS3ST2Predominantly expressed in the brain. nih.govwikipedia.org Does not produce anticoagulant heparan sulfate. wikipedia.orguniprot.org
HS3ST3A HS3ST3AWidespread expression. nih.gov Shares high sequence homology with HS3ST3B. nih.gov
HS3ST3B HS3ST3BWidespread expression. nih.gov Involved in generating binding sites for Herpes simplex virus-1. uniprot.org
HS3ST5 HS3ST5Generates both an antithrombin-binding site and an entry receptor for Herpes simplex virus-1. scbt.comuniprot.org

Substrate Specificity and Recognition Mechanisms of Individual HS3ST Isoforms

The various HS3ST isoforms display distinct substrate specificities, meaning they recognize and sulfate specific sequences within the heparan sulfate chain. nih.govresearchgate.net This specificity is crucial for generating the diverse structures of heparan sulfate required for its many biological roles. nih.gov

For example, HS3ST1 preferentially sulfates a glucosamine residue that is flanked by a glucuronic acid (GlcA) on its non-reducing side. nih.govpnas.org In contrast, HS3ST3 isoforms act on glucosamine residues adjacent to a 2-O-sulfated iduronic acid (IdoA2S). nih.govpnas.org HS3ST5 exhibits a broader substrate specificity, capable of sulfating glucosamine linked to either GlcA or iduronic acid. plos.orgnih.gov Studies have shown that HS3ST3A can sulfate N-unsubstituted glucosamine residues. merckmillipore.com

The recognition mechanism involves specific interactions between amino acid residues in the enzyme's active site and the saccharide substrate. pnas.org For instance, specific lysine, threonine, and tryptophan residues in HS3ST3 and an arginine residue in HS3ST1 are critical for substrate binding and determining specificity. pnas.org The binding of the substrate can also induce conformational changes in the enzyme. merckmillipore.com The presence or absence of other sulfate groups on the heparan sulfate chain, such as 6-O-sulfation, can also influence the activity of certain HS3ST isoforms. nih.govrsc.org For some isoforms like HS3ST2, 3B, and 4, they may have a broader selectivity or share common acceptor substrates. plos.orgnih.govnih.gov

Table 2: Substrate Specificity of Selected HS3ST Isoforms

IsoformPreferred Substrate Sequence (Non-reducing side -> Acceptor Glucosamine)Key Findings
HS3ST1 GlcA → GlcNSKey for generating anticoagulant heparan sulfate. nih.govpnas.org
HS3ST2 IdoA2S → GlcNS/GlcNH2Does not generate anticoagulant activity. uniprot.orgnih.gov
HS3ST3A/B IdoA2S → GlcNS/GlcNH2Can sulfate N-unsubstituted glucosamine. uniprot.orgmerckmillipore.com
HS3ST5 GlcA/IdoA → GlcNSBroader specificity compared to HS3ST1. plos.orgnih.gov

Enzymatic Reaction Mechanisms and Catalytic Properties in Sulfation

The transfer of a sulfonate group to the 3-hydroxyl position of a glucosamine residue within a heparan sulfate chain is a precise enzymatic process. pnas.org This reaction is catalyzed by heparan sulfate 3-O-sulfotransferases (HS3STs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor. researchgate.netannualreviews.orgnih.gov Computational studies suggest that the catalytic mechanism of 3-OST occurs in a single step, following an associative SN2-like transfer of the sulfate group from PAPS to the glucosamine unit. researchgate.net This process is facilitated by key catalytic residues within the enzyme's active site. researchgate.net

Different isoforms of 3-OST exhibit distinct substrate specificities, recognizing and modifying specific saccharide sequences within the heparan sulfate chain. pnas.orgnih.gov This specificity is crucial as the resulting 3-O-sulfated HS products can have unique biological activities. For instance, HS modified by 3-OST-1 displays anticoagulant properties, while that modified by 3-OST-3 can act as an entry receptor for herpes simplex virus type 1. pnas.orgnih.gov

The catalytic activity of these enzymes is influenced by the surrounding saccharide sequence and sulfation pattern of the substrate. rsc.org For example, 3-OST-5 preferentially sulfates a 6-O-sulfo glucosamine residue that is flanked by glucuronic acid over one surrounded by 2-O-sulfated iduronic acid. acs.org The conformation of the saccharide substrate also plays a significant role in substrate recognition and binding by the different 3-OST isoforms. pnas.orgnih.gov

Key amino acid residues within the active site of the 3-OST enzymes are essential for substrate binding and catalytic activity. nih.govnih.gov Mutational analyses have identified specific residues that are critical for recognizing the saccharide substrate and for the sulfotransferase activity itself. nih.govnih.gov The intricate interplay between the substrate's sequence and conformation and the amino acid side chains within the enzyme's binding cleft governs the specificity and efficiency of the 3-O-sulfation reaction. pnas.org

Cellular and Subcellular Regulation of 3-O-Sulfation

The precise control of heparan sulfate sulfation, including the 3-O-sulfation of glucosamine, is paramount for its diverse biological functions. This regulation occurs at both the cellular and subcellular levels, ensuring the generation of specific sulfation patterns required for various physiological processes.

Golgi Apparatus as the Primary Site of Sulfation during GAG Polymerization

The biosynthesis and modification of most glycosaminoglycans (GAGs), including heparan sulfate, primarily occur within the Golgi apparatus. openbiochemistryjournal.comneb.commdpi.com Following the initiation of the GAG chain on a core protein in the endoplasmic reticulum-Golgi intermediate compartment, the nascent polysaccharide chain is elongated and subsequently modified as it traverses the Golgi cisternae. openbiochemistryjournal.com

The sulfation of GAGs is a post-translational modification that takes place in the lumen of the Golgi. annualreviews.orgopenbiochemistryjournal.com Sulfotransferases, including the 3-O-sulfotransferases, are type II transmembrane proteins that reside in the Golgi and catalyze the transfer of sulfate groups from PAPS to specific positions on the growing GAG chain. openbiochemistryjournal.combohrium.com The availability of PAPS within the Golgi is crucial for this process, with PAPS being synthesized in the cytosol and then transported into the Golgi lumen by a specific transporter. annualreviews.org The structural integrity of the Golgi apparatus itself has been shown to be important for efficient GAG synthesis and sulfation. researchgate.netnih.gov

Recent studies have highlighted the dynamic nature of the localization of HS-modifying enzymes within the Golgi cisternae, suggesting that vesicle trafficking could play a role in regulating HS biosynthesis and the resulting sulfation patterns. biorxiv.org

Non-Template Driven Biosynthesis and Enzymatic Control of Sulfation Patterns

Unlike the synthesis of proteins and nucleic acids, the biosynthesis of heparan sulfate is a non-template-driven process. neb.commdpi.combiorxiv.orgfrontiersin.org The final, complex structure of the HS chain is not directly encoded by a genetic template but is instead determined by the coordinated action of a suite of biosynthetic enzymes. bohrium.com The availability and activity of these enzymes, including various sulfotransferases and an epimerase, dictate the specific sulfation pattern of the resulting polysaccharide. neb.comnih.gov

The concept of a "GAGosome" has been proposed, suggesting that the enzymes involved in HS biosynthesis may form functional complexes within the Golgi. bohrium.comresearchgate.net These multi-enzyme complexes could work in a coordinated fashion to generate specific and diverse GAG structures with distinct sulfation patterns. researchgate.net The composition of these GAGosomes may vary between cell types, contributing to the tissue-specific diversity of heparan sulfate structures. pnas.org

The regulation of the expression levels of the HS biosynthetic enzymes is a key factor in controlling the final sulfation profile. nih.gov The interplay between the different sulfotransferases and other modifying enzymes, such as the C5-epimerase which converts glucuronic acid to iduronic acid, further contributes to the structural heterogeneity and functional specificity of heparan sulfate. nih.govpnas.org This intricate enzymatic control allows for the generation of a vast array of HS structures, each with the potential to interact with different protein ligands and modulate a wide range of biological activities. nih.govashpublications.org

Data Tables

Table 1: Key Enzymes in 3-O-Sulfation and their Substrate Preferences

Enzyme IsoformPreferred Substrate CharacteristicsResulting Biological Activity of Modified HS
3-OST-1 Glucosamine linked to glucuronic acid nih.govAnticoagulant activity pnas.org
3-OST-3 Glucosamine linked to 2-O-sulfo iduronic acid nih.govHerpes simplex virus type 1 entry receptor pnas.org
3-OST-5 6-O-sulfo glucosamine surrounded by glucuronic acid acs.orgBroad range of anti-factor Xa activity acs.org

Table 2: Cellular Location and Control of Heparan Sulfate Sulfation

ProcessLocationKey Regulatory Factors
GAG Polymerization & Sulfation Golgi Apparatus openbiochemistryjournal.comneb.comGolgi structural integrity, availability of PAPS annualreviews.orgresearchgate.net
Control of Sulfation Patterns Golgi Apparatus bohrium.comNon-template driven synthesis, expression and activity of sulfotransferases and other modifying enzymes, potential "GAGosome" complexes neb.comnih.govresearchgate.net

Contribution to Glycosaminoglycan Structural Heterogeneity and Complexity

The addition of a sulfate group to the 3-hydroxyl position of a glucosamine residue is one of the final modifications during the biosynthesis of heparan sulfate. nih.govoup.com This 3-O-sulfation is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (HS3STs). nih.govpnas.org Although it is the least frequent sulfation found in HS, its presence creates unique structural motifs essential for specific biological functions. frontiersin.orgphysiology.org

Specific Occurrence and Distribution within Heparan Sulfate and Heparin Polysaccharides

This compound is not uniformly distributed along the GAG chain. Instead, it is found within specific, variably modified domains. jci.org In HS, N-sulfated domains are interspersed with N-acetylated regions. scielo.br The 3-O-sulfation occurs within these N-sulfated regions, often on glucosamine residues that may also be sulfated at other positions. oup.compnas.org

While heparan sulfate is a ubiquitous component on the surface of most animal cells, heparin is produced primarily by mast cells. scielo.brresearchgate.net Heparin is considered a more highly modified form of HS, characterized by a higher degree of sulfation and a greater abundance of L-iduronic acid (IdoA) compared to D-glucuronic acid (GlcA). nih.gov The 3-O-sulfation is a key feature of the specific pentasaccharide sequence in heparin that confers its well-known anticoagulant activity. jci.orgresearchgate.net This modification is considered rare even within heparin, but it is essential for high-affinity binding to antithrombin. frontiersin.orgphysiology.org In addition to the classic antithrombin-binding site, other 3-O-sulfated structures have been identified in heparin and HS from various sources, including glomerular basement membrane, highlighting the diversity generated by this modification. physiology.orgjci.org

The generation of this compound is governed by a family of seven HS3ST isoforms in mammals, each with distinct substrate specificities. nih.govpnas.org This enzymatic diversity allows for the creation of different 3-O-sulfated sequences, thereby expanding the functional repertoire of HS. frontiersin.org For example, HS3ST1 is the key enzyme for creating the anticoagulant antithrombin-binding site, while other isoforms generate structures recognized by other proteins, such as herpes simplex virus glycoprotein (B1211001) D. oup.compnas.org

Impact on Oligosaccharide Sequence Determinants and Microdomain Formation

The introduction of a 3-O-sulfate group on a glucosamine residue acts as a critical determinant for creating highly specific oligosaccharide sequences, or microdomains, within the larger polysaccharide chain. frontiersin.org These specialized domains function as recognition sites for protein binding. jci.org The rarity of 3-O-sulfation means that its presence creates a unique structural epitope that is not commonly found elsewhere on the GAG chain, allowing for highly selective molecular interactions. frontiersin.org

The most well-characterized example of such a microdomain is the antithrombin-binding pentasaccharide found in heparin. jci.org The specific sequence, GlcNAc(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S), is defined by the central 3-O-sulfated glucosamine residue. jci.org The presence of this single sulfate group dramatically increases the binding affinity for antithrombin, transforming the polysaccharide into a potent anticoagulant. pnas.org The surrounding monosaccharides and their sulfation patterns also contribute to the formation of this specific binding site. researchgate.net

The substrate specificity of the different HS3ST isoforms directly contributes to the formation of distinct microdomains. frontiersin.org For instance, HS3ST1 primarily sulfates glucosamine residues adjacent to glucuronic acid, whereas other isoforms can act on glucosamine linked to 2-O-sulfated iduronic acid. frontiersin.org HS3ST5 has been shown to have even broader specificity. frontiersin.org This differential action of the HS3ST family results in a diverse array of 3-O-sulfated structures, each potentially forming a unique microdomain with a distinct biological function. pnas.org

Interactions with Biomolecules and Molecular Recognition

The 3-O-sulfate group on the glucosamine unit is a key feature for molecular recognition, dictating the specificity of GAG interactions with a range of proteins. wikipedia.org This modification can either create a high-affinity binding site where none existed or significantly enhance pre-existing, lower-affinity interactions.

Protein Binding Specificities Dictated by 3-O-Sulfation (e.g., Antithrombin-binding sequences in heparin)

The quintessential example of 3-O-sulfation's role in protein binding is the interaction between heparin and antithrombin, a serine protease inhibitor crucial for regulating blood coagulation. frontiersin.orgjci.org The high-affinity binding of antithrombin to heparin is entirely dependent on a specific pentasaccharide sequence containing a 3-O-sulfated glucosamine residue. jci.orgresearchgate.net Removal of this single 3-O-sulfate group results in a drastic reduction in binding affinity, by as much as 100,000-fold, effectively abolishing the anticoagulant activity. pnas.org The 3-O-sulfate group, along with a 6-O-sulfate group on a nearby residue, provides the majority of the binding energy for the interaction. researchgate.net

Beyond antithrombin, 3-O-sulfation mediates other significant protein-GAG interactions. For example, the entry of herpes simplex virus type 1 (HSV-1) into host cells requires the viral envelope glycoprotein D (gD) to bind to a specific 3-O-sulfated heparan sulfate structure on the cell surface. nih.govnih.gov While gD can bind to HS lacking this modification, the presence of the 3-O-sulfate group lowers the dissociation constant (Kd) from 43 µM to 2 µM, leading to a dramatic increase in viral infectivity. nih.gov Several HS3ST isoforms, with the exception of HS3ST1, can produce the gD-binding epitope. oup.compnas.org

The table below summarizes key proteins whose binding to heparan sulfate is critically dependent on the presence of this compound.

ProteinBiological ContextRole of 3-O-Sulfation
Antithrombin Blood CoagulationEssential for high-affinity binding and conformational activation, leading to potent anticoagulant activity. jci.orgresearchgate.net
Herpes Simplex Virus Glycoprotein D (gD) Viral EntryCreates a high-affinity binding site on cell surface HS, acting as a crucial entry receptor for the virus. nih.govoup.com
Fibroblast Growth Factor 7 (FGF7) Growth Factor SignalingThe 3-O-sulfated HS is known to bind to the FGF7 receptor complex. oup.com
Neuropilin-1 Neuronal Development / AngiogenesisRequired for high-affinity binding to heparan sulfate. escholarship.org
Wnt Developmental Signaling3-O-sulfation within a specific HS motif on Glypican-3 enhances the binding of Wnt. wikipedia.org

Roles in Enzyme-Substrate Recognition beyond Biosynthesis (e.g., specific sulfatases and lyases)

The 3-O-sulfate group is not only a recognition motif for binding proteins but also for enzymes involved in GAG degradation. The presence of this modification can influence the susceptibility of the heparan sulfate chain to enzymatic cleavage by heparin lyases. pnas.org These bacterial enzymes are critical tools for the structural analysis of heparin and HS, as they depolymerize the chains into smaller, more easily analyzed fragments. pnas.org There are indications that 3-O-sulfation can interfere with the degradation of HS by these lyases, suggesting that the modification acts as a recognition element for these enzymes, albeit in a negative-modulatory role. pnas.org

Furthermore, specific mammalian enzymes recognize and act upon this sulfation mark. An arylsulfatase known as arylsulfatase G has been identified as the enzyme responsible for removing the 3-O-sulfate group from the non-reducing end of heparin fragments. nih.gov This demonstrates a specific enzyme-substrate recognition event that is crucial for the normal breakdown of these molecules.

Involvement in Glycosaminoglycan Catabolism and Turnover

The regulated breakdown, or catabolism, of glycosaminoglycans is essential for maintaining tissue homeostasis. The presence of the this compound modification is a factor in this process. The discovery of arylsulfatase G as the enzyme that specifically removes the 3-O-sulfate group from glucosamine highlights its role in the stepwise degradation of heparan sulfate. nih.gov

Deficiency in this specific sulfatase leads to the accumulation of heparan sulfate in lysosomes, resulting in a lysosomal storage disease in mouse models. nih.gov This finding directly implicates the removal of the 3-O-sulfate group as a necessary step in the complete catabolism of certain HS chains.

Additionally, under certain chemical conditions, the 3-O-sulfate group can influence the stability of the polysaccharide chain. A "peeling" reaction has been described where a 3-O-sulfated glucosamine residue at the reducing end of an HS saccharide can become unstable under mildly basic conditions. acs.org This reaction leads first to the loss of the sulfate group and subsequently to the removal of the entire glucosamine monosaccharide, suggesting a potential non-enzymatic pathway for turnover influenced by this specific modification. acs.org

Lysosomal Degradation Pathways of Sulfated GAGs

The breakdown of sulfated glycosaminoglycans (GAGs), such as heparan sulfate, within the lysosome is a highly organized and sequential process. portlandpress.comresearchgate.net This catabolism relies on the coordinated action of at least nine specific lysosomal hydrolases, including five sulfatases and three exoglycosidases, which systematically dismantle the GAG chain from its non-reducing end. portlandpress.comresearchgate.netcore.ac.uk The degradation pathway is stepwise; the removal of sulfate groups by specific sulfatases is a mandatory prerequisite for the subsequent cleavage of the sugar backbone by exoglycosidases. portlandpress.compnas.org

Deficiencies in any of these enzymes disrupt the degradation cascade, leading to the accumulation of partially degraded GAGs within lysosomes, which is characteristic of a group of lysosomal storage disorders known as mucopolysaccharidoses (MPS). pnas.orgnih.gov The degradation of heparan sulfate is particularly intricate due to its complex and variable sulfation patterns. pnas.org The process involves the removal of sulfate groups from L-iduronate, D-glucuronate, and D-glucosamine monosaccharides. portlandpress.comresearchgate.net For glucosamine residues, this includes the removal of N-sulfate, 6-O-sulfate, and the less common 3-O-sulfate groups. portlandpress.compnas.org Once a terminal sugar residue is completely desulfated, the corresponding exoglycosidase can cleave it from the chain. portlandpress.com For instance, after the necessary desulfation and N-acetylation steps, N-acetylglucosaminidase can remove the terminal N-acetyl-α-D-glucosamine (GlcNAc) residue. portlandpress.com

Enzymatic Desulfation by Specific Arylsulfatases (e.g., Arylsulfatase G)

The enzymatic removal of the 3-O-sulfate group from D-glucosamine residues within heparan sulfate is a critical step catalyzed specifically by Arylsulfatase G (ARSG), also known as N-sulfoglucosamine-3-O-sulfatase. portlandpress.comresearchgate.netnih.govnih.gov ARSG was identified as the long-sought enzyme responsible for this specific action, completing the known enzymatic machinery for heparan sulfate degradation. pnas.orgnih.gov Research has demonstrated that ARSG specifically hydrolyzes the 3-O-sulfate ester bond on terminal N-sulfoglucosamine-3-O-sulfate (GlcNS3S) residues of heparan sulfate chains. pnas.orgnih.gov

The deficiency of ARSG leads to the lysosomal storage disorder Mucopolysaccharidosis IIIE (MPS IIIE), or Sanfilippo E syndrome. pnas.orgnih.gov In this condition, heparan sulfate chains with terminal GlcNS3S residues accumulate in lysosomes because the downstream enzymes cannot act until the 3-O-sulfate group is removed. pnas.orgnih.gov In vitro studies using recombinant human ARSG and various sulfated monosaccharide substrates have confirmed its specificity. ARSG efficiently desulfates GlcNS3S but does not act on substrates like N-sulfoglucosamine (GlcNS) or glucosamine-3-sulfate (GlcN3S) where the amino group is not sulfated. pnas.org This highlights the enzyme's specific requirement for the N-sulfate group for its catalytic activity on the 3-O-sulfate group. The enzyme operates optimally at an acidic pH, which is consistent with its localization and function within the lysosome. nih.govuniprot.org

Table 1: Key Lysosomal Enzymes in Heparan Sulfate Degradation
EnzymeAbbreviationSubstrate MoietyFunctionAssociated Disorder
Arylsulfatase GARSGN-sulfoglucosamine-3-O-sulfateRemoves 3-O-sulfate group from glucosamine. portlandpress.comnih.govMPS IIIE (Sanfilippo E) pnas.orgnih.gov
N-sulfoglucosamine sulfohydrolaseSGSH (Sulfamidase)N-sulfoglucosamineRemoves N-sulfate group from glucosamine. portlandpress.comMPS IIIA (Sanfilippo A) portlandpress.com
Glucosamine-6-sulfataseGNSGlucosamine-6-sulfateRemoves 6-O-sulfate group from glucosamine. portlandpress.comMPS IIID (Sanfilippo D) nih.gov
Iduronate-2-sulfataseIDSIduronate-2-sulfateRemoves 2-O-sulfate group from iduronate. portlandpress.comMPS II (Hunter) core.ac.uk
Arylsulfatase KARSK (GDS)Glucuronate-2-sulfateRemoves 2-O-sulfate group from glucuronate. portlandpress.comescholarship.orgNot yet reported core.ac.uk

Influence on Microbial Metabolism and Ecological Interactions

Substrate Utilization and Metabolic Pathways by Intestinal Microbiota

Orally administered glucosamine sulfate is characterized by limited absorption in the upper gastrointestinal tract, with a significant portion reaching the colon where it becomes a substrate for the resident microbiota. nih.govmdpi.comresearchgate.net The unabsorbed glucosamine, an amino sugar, can be fermented by various gut bacteria. mdpi.comscirp.org Studies have demonstrated that glucosamine can serve as a carbon source for certain probiotic species. For example, in vitro experiments have shown that Lactobacillus acidophilus and Bifidobacterium bifidum can utilize glucosamine for growth, with growth rates dependent on the concentration of the substrate. scirp.org One study found that L. acidophilus growth was notably stimulated by glucosamine, with maximum growth observed at a 3% concentration. scirp.org

The sulfate component of glucosamine sulfate can also be metabolized by specific microbial populations. nih.govfrontiersin.org Sulfate-reducing bacteria, a functional group within the gut ecosystem, can utilize sulfate to produce hydrogen sulfide (B99878) (H₂S). frontiersin.org This metabolic activity suggests that glucosamine sulfate can influence the production of microbial metabolites derived from both its glucosamine and sulfate moieties. nih.govfrontiersin.org The utilization of glucosamine by the gut microbiota is further evidenced by the fact that no glucosamine is typically detected in fecal samples following supplementation, indicating its near-complete metabolism by gut microbes. mdpi.com

Modulation of Gut Microbial Community Composition and Function in Animal Models

Glucosamine supplementation has been shown to modulate the composition and structure of the gut microbial community in various animal models, including mice and dogs. nih.govfrontiersin.org A systematic review of animal and human studies noted that glucosamine and chondroitin (B13769445) sulfate can alter the gut microbiome, although evidence specifically for glucosamine alone was more limited than for chondroitin or the combination. nih.govnih.gov

Table 2: Observed Changes in Gut Microbiota with Glucosamine/Chondroitin Supplementation in Animal and Human Studies
Microbial GroupObserved ChangeStudy PopulationSupplementReference
BacteroidesIncreaseMurine and HumanChondroitin Sulfate nih.gov
DesulfovibrioIncreaseHumanGlucosamine & Chondroitin nih.gov
LactobacillusDecreaseHumanChondroitin Sulfate nih.gov
LactobacillaceaeDecreaseSled DogsGlucosamine frontiersin.org
BifidobacteriumDecreaseHumanGlucosamine & Chondroitin nih.gov
Lachnospiraceae (various genera)IncreaseHumanGlucosamine & Chondroitin nih.gov
Prevotellaceae (various genera)IncreaseHumanGlucosamine & Chondroitin nih.gov

Analytical and Spectroscopic Characterization of D Glucosamine 3 Sulfate in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of D-glucosamine-3-sulfate from intricate biological and synthetic samples. High-performance liquid chromatography (HPLC) and its variations are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosamine (B1671600) and its sulfated derivatives. Due to the lack of a strong chromophore in glucosamine, direct UV detection can be challenging. Therefore, various derivatization techniques or alternative detection methods are often employed.

One approach involves pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form fluorescent compounds that can be detected with high sensitivity. savaglobal.com Another strategy is to use a Refractive Index Detector (RID), which is a universal detector that responds to changes in the refractive index of the eluent. savaglobal.comtypeset.io However, RID can be less sensitive and is incompatible with gradient elution.

For underivatized glucosamine, hydrophilic interaction liquid chromatography (HILIC) coupled with an evaporative light scattering detector (ELSD) has been successfully used. scielo.br HILIC is well-suited for retaining and separating highly polar compounds like glucosamine. A study successfully separated glucosamine hydrochloride and chondroitin (B13769445) sulfate (B86663) using a ZIC-HILIC column with an isocratic mobile phase of acetonitrile (B52724), ammonium (B1175870) formate, and water. scielo.br

The choice of column and mobile phase is critical. For instance, a method for the simultaneous determination of glucosamine hydrochloride and chondroitin sulfate utilized a Hypersil BDS Phenyl column with a simple aqueous phosphoric acid buffer as the mobile phase, demonstrating a "green chemistry" approach by avoiding organic solvents. savaglobal.com Another study employed a zwitter-ionic HILIC column with a mobile phase of acetonitrile and ammonium acetate (B1210297) for the rapid analysis of underivatized glucosamine. nih.gov

The quantification of glucosamine is typically achieved by generating a calibration curve with standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.govredalyc.org Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure linearity, accuracy, precision, and reproducibility. scielo.brnih.govtjpr.org

Interactive Data Table: HPLC Methods for Glucosamine Analysis

Analytical MethodColumnMobile PhaseDetectorRetention Time (min)Application
HILIC-HPLC-ELSD scielo.brZIC-HILIC (150 mm x 4.6 mm x 5µm)Acetonitrile, 30 mM ammonium formate, water (77:20:3, v/v/v), pH 4.5ELSD18.13 (Glucosamine HCl)Dietary Supplements
HPLC-RID savaglobal.comHypersil BDS Phenyl (250 x 4.6 mm, 5µm)Phosphoric acid buffer pH 2.5RIDNot specifiedPharmaceutical dosage forms
HPLC-Corona CAD nih.govZwitter-ionic HILIC60% acetonitrile and 40% of 85 mM ammonium acetateCorona CAD< 6Dietary Supplements
RP-HPLC redalyc.orgLuna C18 (250 mm × 4.6 mm, 5μm)Sodium perchlorate (B79767) (50 mM, pH 6.5): acetonitrile (99:1, v/v)DAD (193 nm)2.834Pharmaceutical formulations

Reverse-Phase HPLC and Stability-Indicating Methods for Sulfated Species

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of various compounds, including glucosamine sulfate. tjpr.orgiglobaljournal.com Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients. tjpr.org

The development of a stability-indicating RP-HPLC method involves subjecting the analyte to stress conditions such as acid, alkali, oxidation, heat, and light to induce degradation. tjpr.org The method must be able to resolve the principal peak of the intact drug from any peaks corresponding to degradation products. For instance, a study on the simultaneous determination of glucosamine sulphate and curcumin (B1669340) found that glucosamine sulphate was highly sensitive to acid, alkali, and oxidation, and less sensitive to heat and UV light. tjpr.org

The choice of the stationary phase (column) and mobile phase is critical for achieving adequate separation. A common column choice is a C18 column. tjpr.orgiglobaljournal.comresearcher.life The mobile phase composition is optimized to achieve good resolution and peak shape. For the simultaneous analysis of glucosamine sulphate, methyl sulfonyl methane, and diacerein, a mobile phase of 0.1% orthophosphoric acid buffer (pH 3.0) and acetonitrile (60:40 v/v) was used with an Agilent C18 column. researcher.life

Validation of the RP-HPLC method is performed according to ICH guidelines to establish its linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ). tjpr.org For example, one validated method for glucosamine sulphate and curcumin demonstrated linearity over a concentration range of 0.094 to 1.5 mg/mL for glucosamine sulphate with a correlation coefficient > 0.999. tjpr.org

Interactive Data Table: Stability-Indicating RP-HPLC Method for Glucosamine Sulphate

ParameterGlucosamine Sulphate tjpr.orgCurcumin tjpr.org
Linearity Range 0.094 - 1.5 mg/mL0.125 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Intra-day Precision (%RSD) 1.9%0.5%
Inter-day Precision (%RSD) 1.9%0.5%
Accuracy 96%102%
Degradation under Acid HighStable
Degradation under Alkali HighSensitive
Degradation under Oxidation HighStable
Degradation under Heat Less SensitiveStable
Degradation under UV Light Less SensitiveSensitive

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the structural characterization of sulfated oligosaccharides like this compound. It provides detailed information on molecular weight, composition, sequence, and the position of sulfate groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligosaccharide Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like sulfated oligosaccharides. nih.govmdpi.com This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of the molecular weight of intact molecules. oup.com

ESI-MS is particularly powerful when coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov An LC-ESI-MS approach using either an amino-bonded or a porous graphitized carbon (PGC) column can effectively separate sulfated oligosaccharide alditol mixtures. nih.gov The separated oligosaccharides are then introduced into the mass spectrometer for analysis.

For sulfated oligosaccharides, ESI-MS spectra often show multiply charged ions, where the charge state can correlate with the number of sulfate groups. arvojournals.org This technique has been successfully used to identify and characterize various sulfated oligosaccharides, including those derived from mucin glycoproteins and keratan (B14152107) sulfate. nih.govarvojournals.org Researchers have demonstrated that ESI-MS can be used for the direct identification of corneal keratan sulfate oligosaccharides without the need for prior purification. arvojournals.org Furthermore, nano-electrospray ionization mass spectrometry (nESI-MS) has been adapted for the analysis of heparan sulfate oligosaccharides with high sensitivity, allowing for the detection of concentrations as low as 50 nM. oup.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) is another soft ionization technique that has proven valuable for the analysis of sulfated oligosaccharides. mdpi.comnih.govuba.ar In this method, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample.

A significant challenge in the MALDI-MS analysis of sulfated oligosaccharides is the potential for in-source decay, specifically the loss of sulfate groups (desulfation), which can complicate the interpretation of the spectra. researchgate.net To mitigate this, various matrices have been investigated. For instance, the use of 2-(4-hydroxyphenylazo)benzoic acid-tetramethylguanidinium (HABA-TMG2) as a matrix has been shown to reduce fragmentation and desulfation, allowing for the observation of intact, fully sulfated molecular ions. nih.govresearchgate.net Similarly, norharmane and ionic liquid matrices have been used to improve the analysis of highly sulfated glycosaminoglycan-derived oligosaccharides. uba.ar

Interactive Data Table: Matrices for MALDI-TOF MS of Sulfated Oligosaccharides

MatrixAnalyte(s)Key FindingsReference
HABA-TMG2 Fondaparinux, heparin-derived tetrasaccharide, octasulfated maltoheptaoseReduced desulfation; allowed observation of fully sulfated molecular ions. nih.govresearchgate.net
Norharmane Heparin oligosaccharidesProvided information on the glycosidic backbone and N-acetylated residues. uba.arresearchgate.net
α-cyano-4-hydroxycinnamic acid (CHCA) Heparin oligosaccharidesUsed in combination with other matrices for complementary structural information. uba.ar
Dihydroxybenzoic acid (DHB) Heparin oligosaccharidesUsed in combination with other matrices for complementary structural information. uba.ar
N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NEDC) Chondroitin-4-sulfate derived disaccharidesUsed for quantitative analysis with deuterium-labeled internal standards. figshare.com

Collision-Induced Dissociation for Glycosidic Linkage and Sulfation Site Analysis

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment ions in the gas phase to obtain structural information. mdpi.comnih.gov In the context of sulfated oligosaccharides, CID is employed to determine the sequence of monosaccharide units (glycosidic linkages) and the location of sulfate groups. nih.govscispace.com

When a precursor ion, selected from an initial MS scan, is subjected to CID, it collides with a neutral gas, leading to an increase in its internal energy and subsequent fragmentation. nih.gov The resulting fragment ions are then analyzed in a second stage of mass spectrometry. The fragmentation patterns are predictable and provide valuable structural details. Cleavages of the glycosidic bonds (B-, C-, Y-, and Z-type ions) reveal the sequence of the sugar units, while cross-ring cleavages (A- and X-type ions) can help pinpoint the linkage positions and the location of modifications like sulfation within a monosaccharide residue. mdpi.comnih.gov

A major challenge with CID of sulfated oligosaccharides is the lability of the sulfate groups, which can be easily lost as SO₃. nih.govacs.org This can lead to uninformative spectra dominated by sulfate loss. However, strategies have been developed to overcome this. For instance, ensuring that most sulfate groups are deprotonated or using metal ion complexation (e.g., with calcium ions) can stabilize the sulfate groups and promote more informative backbone cleavages. acs.org

Despite the challenges, CID has been successfully used to elucidate the structures of various sulfated glucosamine-containing molecules. For example, ESI-MS/MS with CID revealed significant differences in fragmentation rates depending on the position of the sulfate group in α-glucosamine sulfoforms, allowing for the distinction between isomers like the 3-O-sulfate and the more common 6-O-sulfate. scispace.com The use of in-source CID has also been shown to provide sufficient fragmentation to determine the oligosaccharide sequence and the position of the sulfate group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Defined Sulfated Oligosaccharides

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of carbohydrates, including sulfated oligosaccharides. nih.govacs.org It provides detailed information at the atomic level about the sugar composition, anomeric configurations, linkage patterns, and the precise location of substituents like sulfate groups. nih.gov

For oligosaccharides containing this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. The introduction of an electronegative sulfate group at the C3 position of a glucosamine residue causes a significant downfield shift in the NMR signals of nearby protons and carbons, which is a key diagnostic indicator. nih.govnih.gov Specifically, the signal for the proton attached to C3 (H3) is shifted downfield, confirming the 3-O-sulfation. nih.gov

In a study characterizing chemoenzymatically synthesized 3-O-sulfated oligosaccharides, a downfield shift in the proton signal of the C3 proton was indicative of a 3-O-sulfo group on the glucosamine residue. nih.gov Two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all the proton signals within a sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons with their directly attached carbons, confirming assignments. mdpi.comresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons on adjacent residues, which helps to determine the sequence of sugars in the oligosaccharide chain. mdpi.com

While NMR is powerful, it typically requires relatively large amounts of pure sample (in the nanomole to micromole range) and highly trained individuals to interpret the complex spectra. physiology.orgfu-berlin.de

Table 1: Representative ¹H and ¹⁵N NMR Chemical Shifts for Glucosamine (GlcN) and 3-O-Sulfated Glucosamine (GlcN3S) Monosaccharides

This table presents data from a study characterizing the amine groups of glucosamine and its 3-O-sulfated form in aqueous solution, demonstrating the effect of sulfation on NMR chemical shifts. acs.org

CompoundAnomer¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Glucosamine (GlcN)α-NH₃⁺8.3134.4
β-NH₃⁺8.4432.9
This compound (GlcN3S)α-NH₃⁺8.2836.2
β-NH₃⁺8.3934.5
Data acquired at -14.5 °C in 85% H₂O/15% acetone-d₆. Chemical shifts are sensitive to temperature and solvent conditions. acs.org

Methodological Challenges in the Characterization of Heterogeneous Sulfated Glycans

The structural analysis of sulfated glycans like heparan sulfate is profoundly complicated by their inherent heterogeneity. chemrxiv.orgnih.gov This complexity arises from several factors, making the characterization of specific structures containing this compound particularly challenging.

Variable Sulfation Patterns: Sulfation is a non-template-driven process that occurs substoichiometrically. nih.gov This means that within a population of heparan sulfate chains, sulfate groups can be present at multiple positions (N-position, 2-O, 6-O, and the rare 3-O of glucosamine) in various combinations, leading to a vast number of possible structures. nih.govnih.gov Isolating a pure, homogeneous oligosaccharide containing a specific sulfation pattern, such as only 3-O-sulfation, from a biological source is extremely difficult. physiology.org

Isomeric Complexity: Many sulfated disaccharide units can have the same mass but different structures (isomers). For example, a monosulfated glucosamine could be N-sulfated, 6-O-sulfated, or 3-O-sulfated. Mass spectrometry (MS) alone cannot easily distinguish between these isomers without fragmentation analysis (tandem MS) or coupling with separation techniques like liquid chromatography (LC). fu-berlin.dewvu.edu The presence of 3-O-sulfation, a rare modification, is often masked by more abundant sulfation patterns. nih.gov

Resistance to Enzymatic Digestion: Standard methods for analyzing heparan sulfate involve using enzymes called heparin lyases to break the polysaccharide chain into smaller, more manageable disaccharides for analysis. nih.gov However, certain sulfation patterns, including some 3-O-sulfated domains, can confer resistance to these enzymes, meaning these regions may not be represented accurately in the final disaccharide analysis. nih.gov

Analytical Limitations: While powerful, each analytical technique has limitations. NMR spectroscopy requires large quantities of pure material, which is a major bottleneck for analyzing rare structures. physiology.orgfu-berlin.de Mass spectrometry can be challenged by the lability of sulfate groups, which can be lost during the ionization process, complicating data interpretation. wvu.edudeepdyve.com Therefore, a comprehensive characterization often requires an integrated approach, combining multiple orthogonal techniques such as enzymatic digestion, LC, MS, and NMR to piece together the structural puzzle of heterogeneous sulfated glycans. d-nb.info

Chemical and Chemoenzymatic Synthesis of D Glucosamine 3 Sulfate Derivatives and Analogs for Research Applications

Strategies for Site-Specific Sulfation in Oligosaccharide Synthesis

Achieving site-specific sulfation, particularly at the 3-O-position of glucosamine (B1671600), is a significant challenge in carbohydrate chemistry. Both chemical and enzymatic methods have been developed to address this, each with distinct advantages and limitations.

Chemical Approaches: Chemical synthesis offers the potential for large-scale production and the introduction of non-natural modifications. However, it often requires complex multi-step procedures involving protecting groups to shield other reactive hydroxyl groups from sulfation. For instance, the synthesis of sulfated D-glucosamine libraries has been achieved through chemical methods, providing valuable tools for studying structure-activity relationships. nih.govresearchgate.net The use of protecting groups, such as a 4,6-benzylidene acetal (B89532) on glucosamine residues, allows for selective sulfation at other positions. mdpi.com Subsequent deprotection then yields the desired sulfated product. The choice of sulfating agent, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide complexes, can also influence the regioselectivity and efficiency of the reaction. diva-portal.org

Enzymatic and Chemoenzymatic Approaches: Enzymatic methods offer unparalleled regioselectivity and stereoselectivity, mirroring the precision of biological processes. Heparan sulfate (B86663) 3-O-sulfotransferases (HS3STs) are the enzymes responsible for catalyzing the transfer of a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-OH position of glucosamine residues in heparan sulfate. nih.govmdpi.com There are seven known isoforms of human HS3STs, each exhibiting distinct substrate specificities, which allows for the generation of different 3-O-sulfated structures. nih.govrsc.org

Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating initial backbone structures with the specificity of enzymatic sulfation. This powerful strategy allows for the controlled and efficient production of structurally defined oligosaccharides containing D-glucosamine-3-sulfate. nih.govacs.orgresearchgate.netcapes.gov.br For example, a chemoenzymatic approach can be used to synthesize oligosaccharide backbones which are then subjected to modification by specific 3-OST isoforms to introduce the 3-O-sulfo group at the desired position. nih.govrsc.org The order of enzymatic modifications is crucial, as the activity of some 3-OST isoforms is dependent on the pre-existing sulfation pattern of the substrate. For instance, 3-OST-1 preferentially sulfates glucosamine residues that are already 6-O-sulfated, whereas 3-OST-3 can act on substrates without this modification. nih.govresearchgate.net

Chemoenzymatic Approaches for Producing Defined Glycosaminoglycan Fragments

The chemoenzymatic synthesis of defined GAG fragments containing this compound has become an indispensable tool for glycobiology research. nih.govresearchgate.netrsc.org This approach allows for the creation of homogeneous oligosaccharides with precise sulfation patterns, which is nearly impossible to achieve by isolation from natural sources due to the inherent heterogeneity of GAGs. nih.gov

The process typically begins with the chemical or enzymatic synthesis of a backbone oligosaccharide acceptor. nih.govrsc.org This backbone is then elongated in a stepwise manner using glycosyltransferases and specific UDP-sugar donors. nih.gov Following the creation of the desired oligosaccharide chain length, a series of sulfotransferases are employed to introduce sulfate groups at specific positions, including the critical 3-O-sulfation of glucosamine residues by the appropriate 3-OST isoform. nih.govrsc.org

A key advantage of the chemoenzymatic method is the ability to control the sequence and sulfation pattern with high precision. rsc.org By carefully selecting the order of enzymatic reactions, researchers can synthesize a variety of structurally diverse HS oligosaccharides. For example, the synthesis of a library of 66 HS and heparin oligosaccharides with varying sulfation patterns and sizes has been reported, providing valuable resources for structure-activity relationship studies. rsc.org This method has also been instrumental in producing oligosaccharides with rare modifications, such as the IdoA2S-GlcNS3S disaccharide unit, which is important for understanding the biological functions of heparan sulfate. nih.gov

The following table summarizes examples of defined GAG fragments containing this compound that have been synthesized chemoenzymatically.

Synthesized Fragment Key Structural Feature Enzymes Used Research Application
3-O-sulfated Hexasaccharides and OctasaccharidesContains IdoA2S-GlcNS3S or GlcA-GlcNS3S6S units3-OST-1, 3-OST-3, 6-OSTStudying anticoagulant activity and HS-protein interactions. nih.govacs.orgresearchgate.netcapes.gov.br
Dodecasaccharides with GlcA2S and GlcNS3SContains a disaccharide domain with 2-O-sulfated glucuronic acid and 3-O-sulfated glucosamine3-OST-4Investigating the function of HS in biological systems. nih.gov
HS Oligosaccharides with Multiple NS DomainsContains sulfated domains separated by unsulfonated regionsGlycosyltransferases, SulfotransferasesProbing the role of domain organization in chemokine binding. d-nb.info

Synthesis of Modified D-Glucosamine Derivatives as Research Probes and Ligands (e.g., Thio-derivatives)

To further probe the biological roles of D-glucosamine and its sulfated analogs, researchers have synthesized a variety of modified derivatives. These derivatives often serve as molecular probes to investigate biological processes or as ligands for affinity chromatography and other binding studies.

Thio-derivatives: The replacement of a hydroxyl group with a thiol group can provide valuable insights into hydrogen bonding interactions and can also serve as a handle for further chemical modification. A series of novel 3-deoxy-3-thio derivatives of D-glucosamine have been synthesized. mdpi.comnih.gov These syntheses often involve a double inversion procedure at the C3 position to install the thio functionality with the desired stereochemistry. nih.gov These thio-analogs have been used as ligands in asymmetric synthesis, demonstrating the influence of the protecting groups on the nitrogen and sulfur atoms on the stereochemical outcome of the reaction. mdpi.comnih.gov

Fluorescent Probes: The attachment of a fluorescent tag to D-glucosamine allows for the visualization and tracking of the sugar's uptake and localization within cells and tissues. Glucosamine-linked near-infrared fluorescent probes have been synthesized for imaging solid tumors. nih.gov These probes typically consist of a fluorescent core, such as cypate, conjugated to one or more D-glucosamine units. nih.gov

Radiolabeled Derivatives: Radiolabeling of D-glucosamine derivatives provides a sensitive method for in vivo imaging and biodistribution studies. 99mTc-labeled D-glucosamine derivatives have been developed as potential tumor imaging agents for Single Photon Emission Computed Tomography (SPECT). brieflands.comnih.gov These syntheses involve the chelation of the radioactive technetium core by a ligand attached to the glucosamine scaffold. nih.gov

The following table provides examples of modified D-glucosamine derivatives and their applications.

Derivative Type Modification Example Application
Thio-derivativeReplacement of 3-OH with -SHLigands for enantioselective synthesis. mdpi.comnih.gov
Fluorescent ProbeConjugation to a fluorescent dye (e.g., cypate)In vivo tumor imaging. nih.gov
Radiolabeled DerivativeLabeling with a radionuclide (e.g., 99mTc)SPECT imaging of tumors. brieflands.comnih.gov
Ester DerivativesAcylation of the 3-OH groupOrganogelators. rsc.orgrsc.org

Preparation of Structurally Defined Oligosaccharide Standards for Analytical Reference

The inherent complexity and heterogeneity of naturally occurring GAGs necessitate the availability of structurally defined oligosaccharide standards for analytical purposes. figshare.com These standards are crucial for the development and validation of analytical methods, such as mass spectrometry and chromatography, used for the compositional analysis of heparan sulfate. figshare.comchemrxiv.org

The synthesis of 3-O-sulfated disaccharide and tetrasaccharide standards has been accomplished through the controlled enzymatic degradation of larger, synthetically produced oligosaccharides. figshare.com This process often involves the use of heparin lyases to depolymerize synthetic octasaccharides, yielding smaller fragments with a characteristic Δ4,5-unsaturated uronic acid at the non-reducing end. figshare.com It is important to note that these 3-O-sulfated standards can be labile under basic conditions, and their stability can be improved by controlling the pH. figshare.com

Isotopically labeled standards, such as those containing ¹³C, are also valuable for quantitative mass spectrometry-based analyses. glycantherapeutics.com These standards can be synthesized chemoenzymatically and are used as internal standards to accurately quantify the amount of specific GAG disaccharides in biological samples. chemrxiv.org

The availability of a comprehensive library of well-characterized GAG oligosaccharide standards, including those containing the rare this compound modification, is essential for advancing our understanding of GAG structure and function. nih.govacs.org

Q & A

Q. How can researchers determine the purity of D-Glucosamine-3-Sulfate in synthetic or extracted samples?

Methodology: Utilize high-performance liquid chromatography (HPLC) with a phosphate buffer mobile phase and a Zorbax SB L1 column, as described in pharmacopeial assays for glucosamine derivatives. The assay preparation involves dissolving ~100 mg of sample in water, followed by mechanical shaking and dilution. Quantify using UV detection at 195 nm and calculate purity via the formula:

Purity (%)=10,000×573.31431.26×CW×rUrS\text{Purity (\%)} = 10,000 \times \frac{573.31}{431.26} \times \frac{C}{W} \times \frac{r_U}{r_S}

where CC = concentration of reference standard, WW = sample weight (mg), and rU/rSr_U/r_S = peak area ratio of sample to standard .

Q. What are the critical steps for validating the structural identity of this compound?

Q. How should researchers handle discrepancies in sulfate content quantification across batches?

Methodology: Perform ion chromatography (IC) with suppressed conductivity detection. Prepare samples in ultrapure water (1 mg/mL) and compare against a sulfate standard curve (0.1–10 ppm). Ensure pH stabilization (<2.5) to prevent sulfate hydrolysis. Replicate analyses (n=5) and apply Grubbs’ test to identify outliers .

Advanced Research Questions

Q. How can conflicting data on D-GlcN-3S bioavailability in in vivo models be resolved?

Experimental Design:

  • Dose standardization: Administer D-GlcN-3S at 150 mg/kg/day in rodent models, using isotopically labeled ¹³C-GlcN-3S for precise tracking.
  • Sample collection: Analyze plasma, synovial fluid, and cartilage at t = 0, 1, 3, 6, 12 hours post-administration via LC-MS/MS.
  • Data reconciliation: Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to account for inter-individual variability. Address contradictions by normalizing to creatinine clearance and hepatic sulfate pool kinetics .

Q. What methodological pitfalls arise when studying D-GlcN-3S interactions with collagen matrices?

Key Considerations:

  • Matrix effects: Pre-treat collagen scaffolds with hyaluronidase to remove endogenous glycosaminoglycans before incubating with D-GlcN-3S (1–10 mM).
  • Binding assays: Use surface plasmon resonance (SPR) with collagen-immobilized chips. Control for non-specific binding via bovine serum albumin (BSA) blocking.
  • Contradiction analysis: If binding affinity (Kd) varies >20% between replicates, re-evaluate sulfate group protonation states (pH 7.4 vs. 6.8) using potentiometric titrations .

Q. How can researchers optimize D-GlcN-3S stability in aqueous formulations for long-term studies?

Methodology:

  • Degradation profiling: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Identify degradation products (e.g., free glucosamine, inorganic sulfate) via tandem MS.
  • Stabilization strategies: Add antioxidants (0.1% w/v ascorbic acid) and buffer at pH 5.5–6.0 (citrate-phosphate buffer) to minimize hydrolysis. Use lyophilization for long-term storage .

Data Analysis and Reporting Guidelines

  • Contradiction resolution: For conflicting bioactivity data (e.g., IC50 variability in enzyme inhibition assays), apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I² statistic) and subgroup by assay type (fluorometric vs. colorimetric) .
  • Data citation: Follow DataCite standards when referencing datasets (e.g., repository name, DOI, author/year) to ensure reproducibility .

Note: Avoid reliance on non-peer-reviewed sources (e.g., ). Cross-validate findings with USP-NF monographs and ECHA regulatory data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.